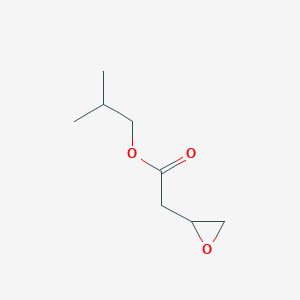
Isobutyl 3,4-epoxybutyrate
Vue d'ensemble
Description
Isobutyl 3,4-epoxybutyrate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Isobutyl 3,4-epoxybutyrate serves as a valuable intermediate in organic synthesis due to its ability to undergo ring-opening reactions. This property is exploited to generate various chiral molecules essential for pharmaceuticals.
Case Study: Chiral Synthesis
A study demonstrated the use of this compound in the synthesis of chiral building blocks through epoxide hydrolase-catalyzed reactions. These reactions yield enantiopure diols, which are crucial for the production of biologically active compounds .
Biocatalysis
The application of this compound in biocatalysis highlights its role in enzymatic transformations. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form diols, demonstrating high selectivity and efficiency.
Case Study: Enzymatic Hydrolysis
Research indicates that microbial strains such as Acinetobacter baumannii possess epoxide hydrolase activity capable of performing kinetic resolutions on alkyl 3,4-epoxybutyrates. This process not only enhances the yield of desired products but also minimizes by-products, making it an eco-friendly alternative to traditional chemical methods .
Pharmaceutical Development
This compound has been identified as a precursor for several pharmaceutical agents. Its derivatives are involved in the synthesis of drugs targeting various conditions, including anti-inflammatory and antitumor therapies.
Case Study: Drug Synthesis
The compound has been utilized in synthesizing novel anti-inflammatory agents through selective modifications of its structure. The resulting compounds exhibit significant therapeutic effects while maintaining lower toxicity profiles .
Data Overview
To further illustrate the applications of this compound, the following table summarizes key findings related to its use in organic synthesis and biocatalysis:
Propriétés
Numéro CAS |
100181-71-3 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
2-methylpropyl 2-(oxiran-2-yl)acetate |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CC1CO1 |
SMILES canonique |
CC(C)COC(=O)CC1CO1 |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
ISOBUTYL 3,4-EPOXYBUTYRATE |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













